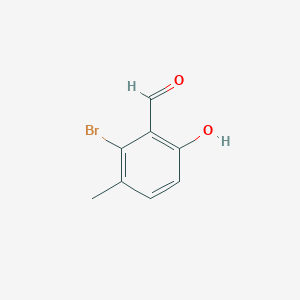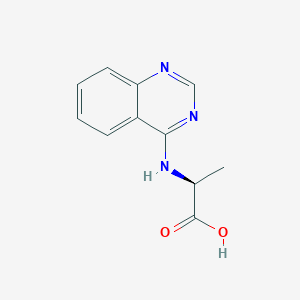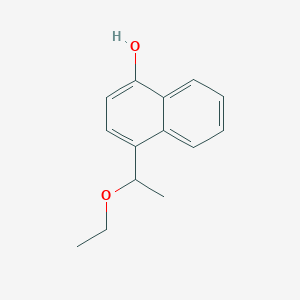
4-(1-Ethoxyethyl)naphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Ethoxyethyl)naphthalen-1-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethoxyethyl)naphthalen-1-ol typically involves the alkylation of naphthalen-1-ol with 1-ethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
4-(1-Ethoxyethyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form naphthalen-1-ol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthaldehydes or naphthoquinones.
Reduction: Formation of naphthalen-1-ol derivatives.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
科学研究应用
4-(1-Ethoxyethyl)naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(1-Ethoxyethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-Ethoxynaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Naphthalen-1-ol: Lacks the ethoxyethyl group, affecting its solubility and reactivity.
4-Methylnaphthalen-1-ol: Similar structure but with a methyl group instead of an ethoxyethyl group.
Uniqueness
4-(1-Ethoxyethyl)naphthalen-1-ol is unique due to the presence of both the ethoxyethyl and hydroxyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H16O2 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC 名称 |
4-(1-ethoxyethyl)naphthalen-1-ol |
InChI |
InChI=1S/C14H16O2/c1-3-16-10(2)11-8-9-14(15)13-7-5-4-6-12(11)13/h4-10,15H,3H2,1-2H3 |
InChI 键 |
LOSOOJYHJLARSD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C)C1=CC=C(C2=CC=CC=C21)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


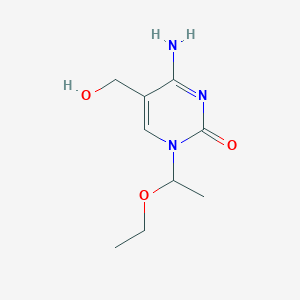

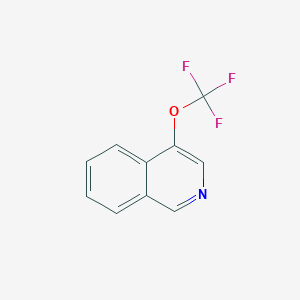
![1,6-Diazaspiro[3.5]nonane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11889102.png)
![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11889112.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)


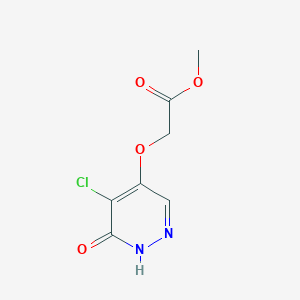
![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)
